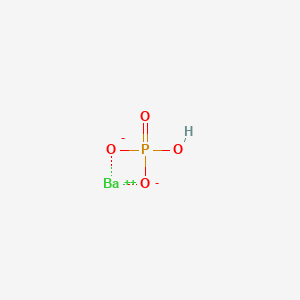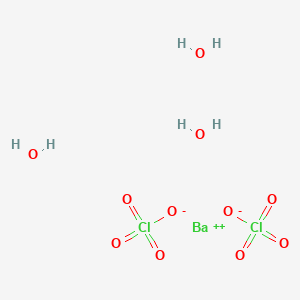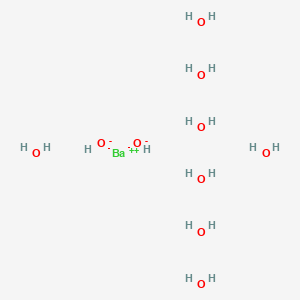
Potassium orthosilicate
Übersicht
Beschreibung
Potassium orthosilicate, also known as potassium silicate, is an inorganic compound with the chemical formula K₄SiO₄. It is a white, crystalline solid that is highly soluble in water, forming an alkaline solution. This compound is widely used in various industrial applications due to its unique properties, including its ability to form a glassy, protective layer when applied to surfaces.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium orthosilicate can be synthesized by reacting silica (SiO₂) with potassium hydroxide (KOH) under controlled conditions. The reaction typically occurs at elevated temperatures, around 1300°C, and can be represented by the following equation:
SiO2+2KOH→K2SiO3+H2O
Industrial Production Methods: In industrial settings, this compound is produced by melting potassium carbonate (K₂CO₃) with silica sand at high temperatures. This process yields potassium silicate and carbon dioxide:
K2CO3+SiO2→K2SiO3+CO2
Types of Reactions:
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable structure.
It can react with acids to form silica and the corresponding potassium salts. For example:Substitution: K2SiO3+2HCl→SiO2+2KCl+H2O
Common Reagents and Conditions:
Acids: Hydrochloric acid (HCl) is commonly used to react with this compound.
Alkaline Conditions: The compound is stable under alkaline conditions and can be used in various applications requiring high pH levels.
Major Products Formed:
Silica (SiO₂): Formed when this compound reacts with acids.
Potassium Salts: Such as potassium chloride (KCl) when reacted with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Potassium orthosilicate is used as a precursor for the synthesis of other silicon-containing compounds. It is also employed in the preparation of silica nanoparticles through sol-gel processes.
Biology and Medicine: In biological research, this compound is studied for its potential role in bone mineralization and collagen synthesis. It is also investigated for its effects on skin, hair, and nail health.
Industry:
Construction: Used as a binder in cement and other construction materials.
Agriculture: Acts as a supplement to improve plant health and resistance to diseases.
Industrial Cleaning: Its alkaline properties make it effective in cleaning formulations.
Wirkmechanismus
Potassium orthosilicate exerts its effects primarily through the release of orthosilicic acid (H₄SiO₄) in aqueous solutions. This bioavailable form of silicon is readily absorbed by plants and animals, promoting the formation of strong connective tissues, including bones and collagen. The compound interacts with various molecular targets, including enzymes involved in collagen synthesis and pathways related to bone mineralization.
Vergleich Mit ähnlichen Verbindungen
Sodium Orthosilicate (Na₄SiO₄): Similar in structure and properties but contains sodium instead of potassium.
Tetraethyl Orthosilicate (Si(OC₂H₅)₄): Used in organic synthesis and the production of aerogels.
Tetramethyl Orthosilicate (Si(OCH₃)₄): Another silicon-containing compound used in organic synthesis.
Uniqueness: Potassium orthosilicate is unique due to its high solubility in water and its ability to form a protective, glassy layer on surfaces. This makes it particularly valuable in applications requiring durable, protective coatings.
Eigenschaften
IUPAC Name |
tetrapotassium;silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4K.O4Si/c;;;;1-5(2,3)4/q4*+1;-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQWHDODQVOVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K4O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312-76-1, 14293-88-0 | |
| Record name | Potassium polysilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium orthosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM ORTHOSILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55R0S6LC84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















